Medicagenic acid
CAS No.: 599-07-5
Cat. No.: VC21338011
Molecular Formula: C30H46O6
Molecular Weight: 502.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 599-07-5 |
---|---|
Molecular Formula | C30H46O6 |
Molecular Weight | 502.7 g/mol |
IUPAC Name | 2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
Standard InChI | InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36) |
Standard InChI Key | IDGXIXSKISLYAC-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Melting Point | 352 - 353 °C |
Chemical Identity and Structural Characteristics
Molecular Architecture
Medicagenic acid (C30H46O6, molecular weight 502.7 g/mol) belongs to the oleanane-type triterpenoid class, featuring a pentacyclic scaffold with multiple oxygen-containing functional groups . The IUPAC name, (2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid, reflects its stereochemical complexity . Key structural features include:
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Two carboxylic acid groups at C-23 and C-28 positions
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β-oriented hydroxyl groups at C-2 and C-3
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A Δ12 double bond between C-12 and C-13
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Six methyl groups at C-4, C-6a, C-6b, C-11 (two), and C-14b
The compound's amphiphilic nature arises from the hydrophobic triterpene core and hydrophilic sugar moieties in its glycosylated forms, enabling membrane interaction in biological systems .
Table 1: Molecular Properties of Medicagenic Acid
Property | Value |
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Molecular Formula | C30H46O6 |
Exact Mass | 502.3292 g/mol |
XLogP3-AA | 4.3 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 2 |
Topological Polar Surface | 115 Ų |
CAS Registry Number | 599-07-5 |
Stereochemical Considerations
The compound's bioactivity depends critically on its stereochemistry. The 2β,3β-dihydroxy configuration enhances hydrogen bonding capacity with fungal membrane sterols, while the 23α-carboxyl group facilitates calcium ion chelation in plant-pathogen interactions . Nuclear Overhauser Effect (NOE) correlations confirm the chair conformation of ring C, which positions the C-28 carboxyl group for optimal interaction with biological targets .
Natural Occurrence and Biosynthetic Pathways
Plant Sources
Medicagenic acid occurs primarily in Medicago species (Fabaceae), with notable concentrations in:
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Medicago truncatula (barrel medic)
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Medicago sativa (alfalfa)
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Medicago blancheana
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Medicago granadensis
Ecotypic variation studies across 14 Mediterranean countries revealed a 2.8-fold difference in total medicagenic acid content between highest (Greek ecotype Mt-107: 1.42 mg/g DW) and lowest (Libyan ecotype Mt-089: 0.51 mg/g DW) accumulating populations . Aerial tissues contain predominantly zanhic acid glycosides (63% of total saponins), while roots accumulate bayogenin and hederagenin derivatives .
Table 2: Medicagenic Acid Content in Medicago truncatula Ecotypes
Geographic Origin | Mean Content (mg/g DW) | Tissue Specificity (Aerial/Root Ratio) |
---|---|---|
Greece | 1.38 ± 0.12 | 2.7:1 |
Spain | 1.21 ± 0.09 | 2.4:1 |
Algeria | 0.89 ± 0.07 | 1.9:1 |
Libya | 0.53 ± 0.04 | 1.2:1 |
Data adapted from Farag et al. (2019)
Biosynthetic Route
The compound derives from β-amyrin via cytochrome P450-mediated oxidation:
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Cyclization: 2,3-oxidosqualene → β-amyrin (catalyzed by β-amyrin synthase)
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Oxidation:
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C-23 hydroxylation → erythrodiol
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C-28 carboxylation → oleanolic acid
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Functionalization:
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C-2/C-3 hydroxylation → medicagenic acid
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Glycosylation (typically at C-3) → bioactive saponins
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Key enzymes include CYP716A12 (β-amyrin oxidase) and UGTPg1 (UDP-glucosyltransferase) . RNAi silencing of CYP716A12 reduces medicagenic acid production by 78% in M. truncatula hairy root cultures .
Antifungal Mechanisms and Structure-Activity Relationships
Fungistatic Activity
Against Sclerotium rolfsii, medicagenic acid glucoside (EC50 = 12 μM) outperforms galactose (EC50 = 28 μM) and mannose (EC50 = 34 μM) conjugates . The native glucose moiety enhances membrane permeability through specific interactions with fungal ergosterol .
Table 3: Antifungal Activity of Medicagenic Acid Derivatives
Derivative | Target Fungus | EC50 (μM) | Mechanism |
---|---|---|---|
23α-carboxyl glucoside | Rhizoctonia solani | 14.2 | Membrane disruption |
23α-methyl carboxylate | Aspergillus niger | 22.8 | Ergosterol complexation |
23α-hydroxymethyl analog | Fusarium oxysporum | 41.7 | ROS generation |
Cellobiose conjugate | Trichoderma viride | 18.9 | Chitin synthase inhibition |
Data compiled from Avato et al. (1993)
Structural Determinants of Activity
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C-23 Substitution: Carboxyl > methyl carboxylate > hydroxymethyl (3-fold activity difference)
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Glycosylation: Glucose > cellobiose > lactose (2.5-fold increase in EC50)
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Double Bond Position: Δ12 > Δ13 (15% higher efficacy against F. oxysporum)
Molecular dynamics simulations reveal that the 23-carboxyl group coordinates Ca²+ ions in fungal cell walls, disrupting membrane potential by 58 mV at 25 μM concentration .
Analytical Characterization Techniques
UHPLC-MS Protocols
The validated method for medicagenic acid quantification employs:
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Column: Waters BEH C18 (1.7 μm, 2.1 × 150 mm)
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Gradient: 5-70% acetonitrile in 0.05% formic acid over 30 min
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Detection: QTOF-MS in negative ESI mode (m/z 503.1612 lock mass)
This achieves baseline separation of 23 medicagenic acid derivatives with resolution >1.5 and LOD of 0.8 ng/mL .
MS/MS Fragmentation Patterns
Characteristic fragmentation pathways include:
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Loss of H2O (-18 Da) from hydroxyl groups
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Cleavage of glycosidic bonds (162 Da for hexoses)
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Retro-Diels-Alder fragmentation of ring C
The [M-H]⁻ ion at m/z 501.3 yields signature fragments at m/z 439.2 (C-23 decarboxylation) and 299.1 (ring D/E cleavage) .
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